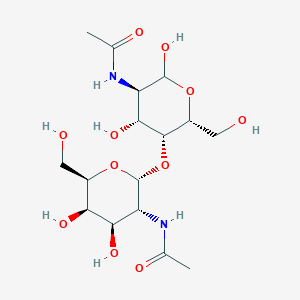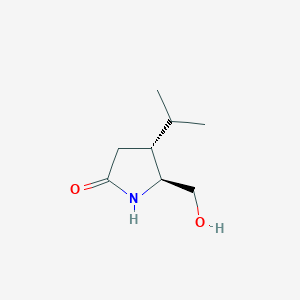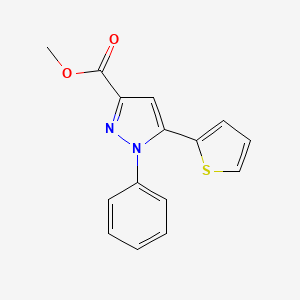
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is a chemical compound known for its unique structure and properties It is an ammonium salt derived from a pentanoic acid with four hydroxyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentanoic acid derivative.
Ammonium Salt Formation: The final step involves the neutralization of the hydroxylated pentanoic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts or enzymes to achieve regioselective hydroxylation is also explored to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of polyols, where the carbonyl groups are reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of keto acids or diketones.
Reduction: Formation of polyols.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
In chemistry, ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound to understand the behavior of similar naturally occurring molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism by which ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
Similar Compounds
Ammonium (2R,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanoate: This compound has additional hydroxyl groups, making it more hydrophilic and reactive.
Ammonium (2R,3S,4R)-2,3,4-trihydroxypentanoate: Lacks one hydroxyl group, resulting in different chemical and biological properties.
Uniqueness
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific arrangement of hydroxyl groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular interactions.
特性
分子式 |
C5H13NO6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
azanium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3/t2-,3+,4-;/m1./s1 |
InChIキー |
VUOKJALMVMFERM-HAYYNCRMSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[NH4+] |
正規SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


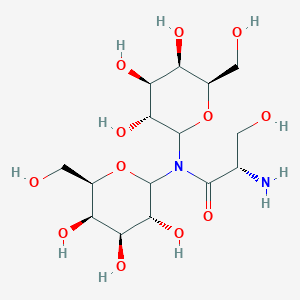

![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)

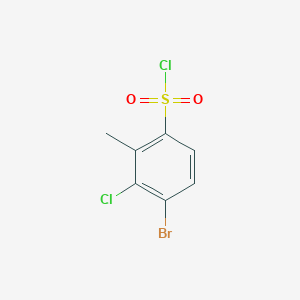
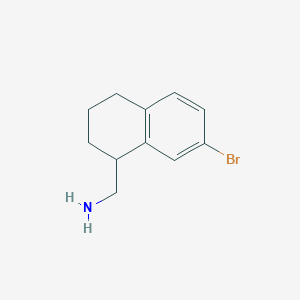
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
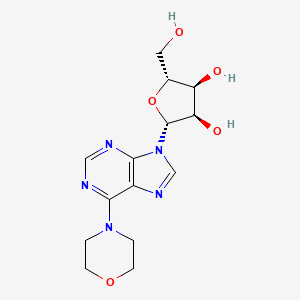
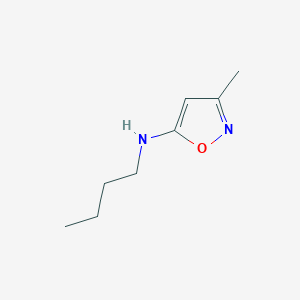
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
